Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate
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Overview
Description
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate typically involves the reaction of appropriate naphthalene derivatives with cyano and ester functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and cyanation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate: shares structural similarities with other naphthalene derivatives, such as naphthalene-2-carboxylate and naphthalene-2-cyano derivatives.
Naphthalene-2-carboxylate: This compound lacks the cyano group, which can significantly alter its chemical reactivity and biological activity.
Naphthalene-2-cyano derivatives: These compounds may have different ester or functional groups, leading to variations in their properties and applications.
Uniqueness
The presence of both cyano and carboxylate ester groups in this compound makes it unique among naphthalene derivatives. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-7H,2-3H2,1H3 |
InChI Key |
AEMNOBJQVDTHBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(CC2)C#N |
Origin of Product |
United States |
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